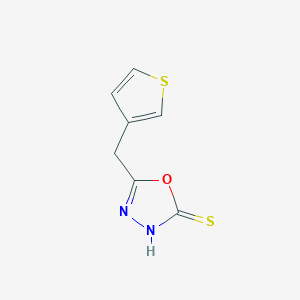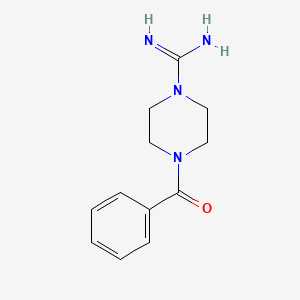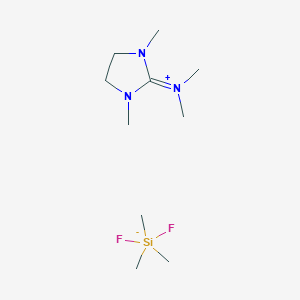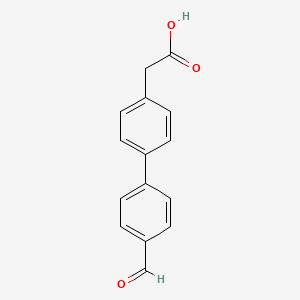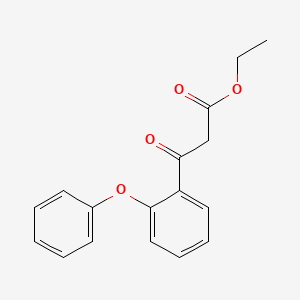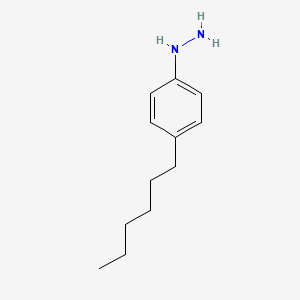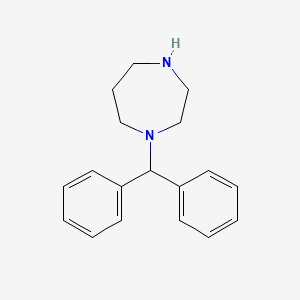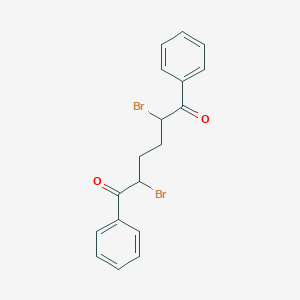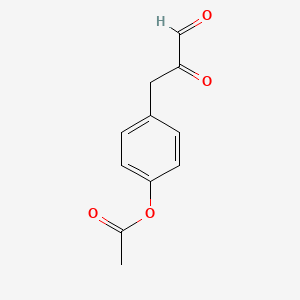
5-Chlor-2,8-dimethyl-4-chinolinol
Übersicht
Beschreibung
5-Chloro-2,8-dimethyl-4-quinolinol is a biochemical used for proteomics research . It has a molecular formula of C11H10ClNO and a molecular weight of 207.66 .
Synthesis Analysis
The synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol and its analogs is a topic of interest in the field of industrial and synthetic organic chemistry . Various synthetic approaches have been discussed in recent publications, including the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,8-dimethyl-4-quinolinol is characterized by a benzene ring fused with a pyridine moiety . The compound displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,8-dimethyl-4-quinolinol include a molecular formula of C11H10ClNO and a molecular weight of 207.66 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
5-Chlor-2,8-dimethyl-4-chinolinol: ist ein Derivat von Chinolin, das ein wichtiges Gerüst in der Arzneimittelforschung darstellt. Chinolin und seine Derivate sind bekannt für ihre breite Palette an biologischen Aktivitäten und werden als Schlüsselstrukturen bei der Entwicklung neuer Therapeutika eingesetzt . Die Chlor- und Methylgruppen in dieser Verbindung könnten möglicherweise ihre biologische Aktivität verstärken und sie zu einem Kandidaten für die Herstellung neuartiger Medikamente machen.
Synthese von Bioaktiven Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese von bioaktiven Chalcon-Derivaten. Diese Derivate werden auf ihre pharmakologischen Aktivitäten untersucht, zu denen entzündungshemmende, antimalarielle, antibakterielle und Antikrebsaktivitäten gehören . Das Vorhandensein des Chinolinol-Moleküls kann die biologische Aktivität dieser Chalcone deutlich beeinflussen.
Industrielle und Synthetische Organische Chemie
Im Bereich der industriellen Chemie kann This compound bei der Synthese komplexer organischer Verbindungen eingesetzt werden. Seine Struktur ist für verschiedene chemische Reaktionen zugänglich, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht .
Analytische Chemie
Chinolin-Derivate werden aufgrund ihrer fluoreszierenden Eigenschaften häufig als Reagenzien oder Indikatoren in der analytischen Chemie verwendet. This compound könnte in spektrofluorimetrischen Methoden zur Bestimmung von Spurenelementen oder anderen Verbindungen eingesetzt werden .
Materialwissenschaft
Die elektronischen Eigenschaften von Chinolin-Derivaten machen sie für den Einsatz in der Materialwissenschaft geeignet, insbesondere bei der Entwicklung organischer Halbleiter und Leuchtdioden (LEDs). Die Modifikation der Chinolin-Struktur, wie sie in This compound zu beobachten ist, kann zu Materialien mit wünschenswerten elektronischen Eigenschaften führen .
Umweltwissenschaften
Chinolin-Verbindungen können auch in der Umweltwissenschaft eine Rolle spielen. Sie können bei der Entwicklung von Sensoren für Umweltverschmutzer oder bei Sanierungsprozessen zur Behandlung kontaminierter Standorte eingesetzt werden. Die spezifischen Eigenschaften von This compound könnten für solche Anwendungen zugeschnitten sein .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-8(12)10-9(14)5-7(2)13-11(6)10/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKJRUQECXKAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383845 | |
| Record name | 5-Chloro-2,8-dimethyl-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21629-50-5 | |
| Record name | 5-Chloro-2,8-dimethyl-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-4-HYDROXY-8-METHYLQUINALDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



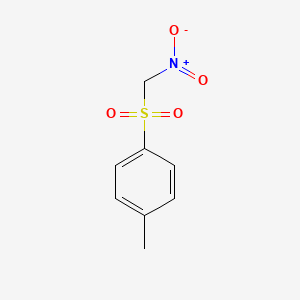
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
